molecular formula C25H27N7O2 B2396205 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021123-03-4

2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2396205
CAS No.: 1021123-03-4
M. Wt: 457.538
InChI Key: VDDOXUPGKFECFX-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core scaffold, a privileged structure in medicinal chemistry known for its similarity to purine bases, which facilitates competitive binding at ATP-binding sites of various kinase targets . This molecular architecture incorporates multiple pharmacophoric elements: the flat heteroaromatic pyrazolopyrimidine system potentially targets adenine binding pockets, the phenoxyacetamide group may serve as a flexible spacer and hydrogen bond donor/acceptor, and the phenylpiperazine moiety provides a hydrophobic terminal group that could engage with hydrophobic regions II of kinase domains . Compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant potential in oncological research, particularly as epidermal growth factor receptor (EGFR) inhibitors . Research indicates that such derivatives exhibit potent anti-proliferative activities against various cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma), with specific compounds showing IC50 values in the low micromolar range . The mechanism of action for this chemical class primarily involves kinase inhibition, potentially leading to apoptosis induction and cell cycle arrest at S and G2/M phases, along with notable increases in BAX/Bcl-2 ratios, indicating promotion of mitochondrial apoptosis pathways . The presence of both hydrogen bond donors/acceptors (amide and piperazine groups) and aromatic systems suggests potential for diverse molecular interactions with biological targets beyond EGFR, possibly including other tyrosine kinases and purine-binding enzymes . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound appropriately in controlled laboratory settings following all applicable safety protocols.

Properties

IUPAC Name

2-phenoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c33-23(18-34-21-9-5-2-6-10-21)26-11-12-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOXUPGKFECFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromopyrazole Intermediate Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization of brominated pyrazole intermediates. As detailed in DE60001847T2, bromination of 5-aminopyrazole (compound 7) using phosphorus oxybromide (POBr₃) in acetic acid yields 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (compound 10) with >85% efficiency. This intermediate serves as a versatile substrate for subsequent functionalization due to the reactivity of the bromine atom toward nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-couplings.

Functionalization of the Ethyl Acetamide Side Chain

Alkylation of the Pyrazolo[3,4-d]Pyrimidine Nitrogen

The N1 position of the pyrazolo[3,4-d]pyrimidine is alkylated using 2-chloroethylamine hydrochloride. In a sealed tube, compound 11 reacts with excess 2-chloroethylamine in acetonitrile at 120°C for 24 hours, yielding 1-(2-chloroethyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (12) with 65% efficiency. The chloroethyl intermediate is critical for subsequent amide bond formation.

Amide Coupling with Phenoxyacetic Acid

The final acetamide side chain is installed via a two-step sequence. First, 2-phenoxyacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester is then coupled with the amine group of 1-(2-aminoethyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (13), derived from the displacement of the chloro group in compound 12 with aqueous ammonia. This yields the target compound in 82% purity after silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions in acetic acid (as per DE60001847T2) demonstrate superior regioselectivity compared to polar aprotic solvents like DMF. Elevated temperatures (80–120°C) are essential for SNAr reactions involving the pyrazolo[3,4-d]pyrimidine core, while amide couplings proceed optimally at 0–25°C to minimize side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.32–7.28 (m, 5H, phenylpiperazine), 6.94–6.89 (m, 4H, phenoxy), 4.20 (t, J = 6.0 Hz, 2H, NCH₂), 3.85 (t, J = 6.0 Hz, 2H, CH₂N), 3.40–3.35 (m, 8H, piperazine).
  • HRMS (ESI⁺): m/z calculated for C₂₅H₂₈N₇O₂ [M+H]⁺: 466.2295; found: 466.2298.

Purity and Yield

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final compound. Cumulative yields across four steps range from 32–38%, with the amide coupling step being the most efficient (82%).

Challenges and Alternative Routes

Competing Side Reactions

Over-alkylation at the piperazine nitrogen is mitigated by using a 1:1 molar ratio of 1-phenylpiperazine to bromopyrazolopyrimidine. Additionally, Boc-protection of the ethylamine intermediate prior to amide coupling reduces unwanted dimerization.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various types of reactions, including:

  • Oxidation: Conversion to higher oxidation states using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction of certain functional groups using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions might include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Various halides or other nucleophiles/electrophiles.

Major Products Formed

Major products from these reactions will vary depending on the specific functional groups targeted and the reaction conditions applied. Typically, products may include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: Studied for its reactivity and potential use as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.

  • Medicine: Explored for potential therapeutic applications, such as in the development of new drugs targeting specific pathways or conditions.

  • Industry: Evaluated for its use in material science, such as in the design of novel polymers or coatings.

Mechanism of Action

The mechanism of action for 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, potentially including enzymes, receptors, or other biomolecules. The compound’s structure allows it to modulate various biological pathways, leading to its observed effects. The exact pathways and targets will depend on the specific context of its application.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound and XIIa share the pyrazolo[3,4-d]pyrimidine core, whereas compound 4c features a pyrazolo[3,4-b]pyridine scaffold with a pyridinone ring, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects: The phenoxy group in the target compound may enhance lipophilicity compared to XIIa’s phenyl group . Compound XVI’s thiadiazole group could increase polarity, favoring interactions with polar enzymatic pockets.

Synthetic Routes :

  • The ethyl linker in the target compound likely requires multi-step alkylation or nucleophilic substitution, contrasting with XIIa’s direct acetamide coupling .
  • Reactions with chloroacetamides (e.g., compound 4c ) or phenacyl chlorides ( ) are common for introducing acetamide side chains.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) IR Data (C=O stretch, cm⁻¹) ¹H NMR Features (δ, ppm)
Target Not reported Not reported Not reported
XIIa 180–182 ~1680 (acetamide C=O) 9.83 (s, NH), 8.62 (s, pyrimidine CH)
XVI Not reported Not reported Not reported
4c 209–211 1682 (C=O) 10.09 (s, NH), 4.26 (s, CH2)

Key Observations:

  • Melting Points : XIIa and 4c exhibit moderate melting points (~180–211°C), suggesting crystalline stability. The target compound’s properties remain uncharacterized.
  • Spectroscopic Data : Acetamide C=O stretches in XIIa and 4c appear near 1680 cm⁻¹, typical for amides. The NH proton in XIIa resonates at δ 9.83, indicating strong hydrogen bonding .

Inferred Pharmacological Profiles

While explicit biological data for the target compound is unavailable, insights can be drawn from analogs:

The 4-phenylpiperazine moiety may enhance blood-brain barrier penetration, relevant for CNS targets.

SAR Trends: Piperazine Substitution: Present in the target compound, XIIa , and Z223-1605 , this group likely improves solubility and receptor affinity. Electron-Withdrawing Groups: The trifluoromethyl group in Z223-1605 may increase metabolic resistance compared to the target’s phenoxy group.

Heterocyclic Modifications : Compound XVI’s thiadiazole ring could modulate selectivity toward enzymes like carbonic anhydrase or purine receptors.

Biological Activity

2-Phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a phenoxy group, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N6O2. The compound features several functional groups that contribute to its biological activity:

Component Structure
Phenoxy group-O-C6H5
Piperazine ring-N(C4H10N)
Pyrazolo[3,4-d]pyrimidine core-C5H3N5
Acetamide group-C(=O)NH2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

2. Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological properties. Compounds with piperazine moieties are often investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. Preliminary studies indicate that related compounds may modulate serotonin and dopamine pathways.

3. Anti-inflammatory Properties
Some studies have indicated that pyrazolo compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds to establish their biological profiles:

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-d]pyrimidine derivatives. Among these, specific derivatives showed IC50 values below 1 µM against CDK2 and CDK9, indicating potent anticancer activity. The structural similarity to this compound suggests comparable efficacy .

Case Study 2: Neuropharmacological Effects
In an experimental model assessing anxiety-like behavior in mice, compounds structurally related to this compound were found to significantly reduce anxiety levels without affecting locomotor activity. This indicates a favorable safety profile for potential therapeutic use .

ADME-Tox Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical for assessing the drug-like properties of new compounds:

Property Description
Absorption Moderate permeability across biological membranes
Distribution Predicted to distribute widely due to lipophilicity
Metabolism Potentially metabolized by CYP450 enzymes
Excretion Primarily renal excretion anticipated
Toxicity Low neurotoxicity reported in preliminary studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide?

  • Methodology : Multi-step synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by introducing the 4-phenylpiperazine moiety via nucleophilic substitution. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine scaffold under reflux in ethanol or DMF at 80–100°C .
  • Step 2 : Alkylation of the pyrimidine nitrogen using 2-chloroethylamine derivatives in the presence of K₂CO₃ as a base .
  • Step 3 : Coupling with phenoxyacetic acid via EDC/HOBt-mediated amide bond formation .
    • Optimization : Solvent selection (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalyst use (e.g., Pd for cross-coupling) improve yields. Purity (>95%) is confirmed via HPLC .

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and acetamide carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 515.2342) .
  • X-ray Crystallography : For absolute configuration determination, though solubility challenges may require co-crystallization agents .

Advanced Research Questions

Q. What experimental designs are used to elucidate the compound’s kinase inhibition mechanism?

  • Kinase Profiling :

  • Assays : Use ATP-competitive fluorescence polarization assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like PI3K or Aurora A .
  • Structural Insights : Molecular docking (AutoDock Vina) identifies binding interactions with kinase hinge regions (e.g., hydrogen bonds with pyrimidine N1) .
    • Cellular Validation : Western blotting for downstream phosphorylation targets (e.g., AKT or ERK) in cancer cell lines (e.g., HCT-116) .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

  • Case Study : Conflicting IC₅₀ values for PI3K inhibition (e.g., 50 nM vs. 200 nM) may arise from substituent variations.

  • Key Modifications :
  • Piperazine Substitution : 4-Phenylpiperazine enhances selectivity over 4-methyl analogs by filling hydrophobic pockets .
  • Phenoxy Group : Electron-withdrawing substituents (e.g., -NO₂) improve potency but reduce solubility .
    • Resolution : Standardize assay conditions (e.g., ATP concentration, cell line passage number) and validate with orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. What strategies mitigate metabolic instability observed in in vivo studies?

  • Metabolic Hotspots : Piperazine N-dealkylation and pyrimidine oxidation are common degradation pathways .
  • Solutions :

  • Deuterated Analogs : Replace labile hydrogens with deuterium to slow CYP450-mediated metabolism .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester prodrugs to enhance bioavailability .

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